molecular formula C11H14F3NO2 B190214 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine CAS No. 159277-08-4

2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine

Cat. No. B190214
M. Wt: 249.23 g/mol
InChI Key: LYXGNMLWYONZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine (commonly known as DOTFM) is a synthetic compound that belongs to the phenethylamine class of drugs. DOTFM is structurally similar to other phenethylamine compounds such as mescaline and 2C-TFM. DOTFM was first synthesized in the late 1990s by Alexander Shulgin, a renowned chemist and pharmacologist. The compound has gained attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.

Scientific Research Applications

Analytical and Detection Techniques

  • LC-MS-MS in Hair Analysis : A study by Nieddu et al. (2015) demonstrated the use of liquid chromatography/tandem mass spectrometry (LC-MS-MS) for determining the in vivo accumulation of phenethylamines, including 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine, in hair. This method could be useful in forensic and toxicological purposes, including workplace drug testing and drug abuse history investigations.

  • Capillary Electrophoresis with Fluorescence Detection : Tsai et al. (2006) reported on the separation and detection of phenethylamine designer drugs, including 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine, by capillary electrophoresis with fluorescence detection (Tsai et al., 2006). This method enhances sensitivity and can be applied to complex biological samples.

  • Synthesis of Deuterium Labeled Derivatives for GC-MS : The synthesis of deuterium-labeled phenethylamine derivatives, which can be used as internal standards in gas chromatography-mass spectrometry (GC-MS) assays, has been described by Xu and Chen (2006) (Xu & Chen, 2006).

  • Gas Chromatography-Mass Spectrometry in Urine Analysis : Kerrigan et al. (2011) developed a procedure for detecting psychedelic amphetamines, including 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine, in urine using gas chromatography-mass spectrometry, which is crucial for forensic toxicology (Kerrigan et al., 2011).

Drug Synthesis and Characterization

  • Novel Synthetic Routes : Yuan-bin (2007) introduced a new route for producing 2,5-dimethoxy phenethylamine, demonstrating the evolving methods in the synthesis of such compounds (Yuan-bin, 2007).

  • Characterization of Designer Drug Isomers : Davidson and Jackson (2019) established methods to differentiate between isomers of NBOMes, which are related to 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine, using GC retention indices and mass spectrometry, highlighting the importance of accurate identification in forensic contexts (Davidson & Jackson, 2019).

  • Identification and Characterization of New Compounds : Zuba et al. (2012, 2013) focused on the identification and characterization of new designer drugs, including derivatives of 2,5-dimethoxyphenethylamine, using various analytical techniques. This research is crucial for understanding the properties and potential risks of newly emerging substances (Zuba, Sekuła, & Buczek, 2012); (Zuba & Sekuła, 2013).

Metabolism and Toxicology

  • Metabolic Studies and Toxicological Detection : Studies by Theobald, Fehn, and Maurer (2005, 2006) have explored the metabolism and toxicological detection of phenethylamine derivatives in rat urine, which is essential for understanding their pharmacokinetics and potential toxicological impact (Theobald, Fehn, & Maurer, 2005); (Theobald & Maurer, 2006).

  • Electrochemical Sensing of Psychoactive Substances : Souza et al. (2018) demonstrated the electrochemical quantification of NBOMes and related compounds, including 2,5-dimethoxyphenethylamines, on blotting paper using a boron-doped diamond electrode. This technique offers a novel approach for detecting these substances in forensic samples (Souza et al., 2018).

properties

CAS RN

159277-08-4

Product Name

2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine

Molecular Formula

C11H14F3NO2

Molecular Weight

249.23 g/mol

IUPAC Name

2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C11H14F3NO2/c1-16-9-6-8(11(12,13)14)10(17-2)5-7(9)3-4-15/h5-6H,3-4,15H2,1-2H3

InChI Key

LYXGNMLWYONZID-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CCN)OC)C(F)(F)F

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)C(F)(F)F

Other CAS RN

159277-08-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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